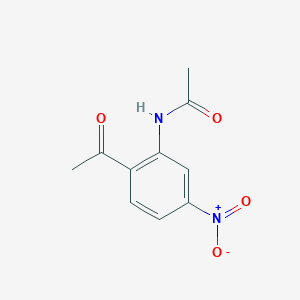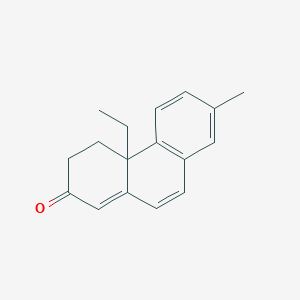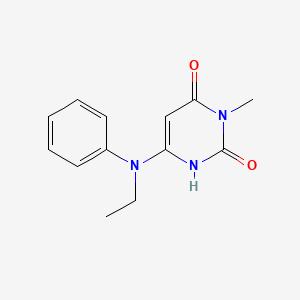
6-(Ethyl-phenyl-amino)-3-methyl-1H-pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Ethyl-phenyl-amino)-3-methyl-1H-pyrimidine-2,4-dione is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in various synthetic processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethyl-phenyl-amino)-3-methyl-1H-pyrimidine-2,4-dione typically involves the reaction of ethylamine with a suitable pyrimidine precursor. One common method involves the condensation of ethylamine with 3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are used to obtain the compound in high purity.
化学反应分析
Types of Reactions
6-(Ethyl-phenyl-amino)-3-methyl-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or phenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrimidine derivatives with various functional groups.
科学研究应用
6-(Ethyl-phenyl-amino)-3-methyl-1H-pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 6-(Ethyl-phenyl-amino)-3-methyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 6-(Methyl-phenyl-amino)-3-methyl-1H-pyrimidine-2,4-dione
- 6-(Propyl-phenyl-amino)-3-methyl-1H-pyrimidine-2,4-dione
- 6-(Butyl-phenyl-amino)-3-methyl-1H-pyrimidine-2,4-dione
Uniqueness
6-(Ethyl-phenyl-amino)-3-methyl-1H-pyrimidine-2,4-dione is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. The ethyl group may enhance the compound’s ability to penetrate biological membranes, making it a more effective candidate for certain applications compared to its methyl, propyl, or butyl analogs.
属性
CAS 编号 |
58668-97-6 |
|---|---|
分子式 |
C13H15N3O2 |
分子量 |
245.28 g/mol |
IUPAC 名称 |
6-(N-ethylanilino)-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H15N3O2/c1-3-16(10-7-5-4-6-8-10)11-9-12(17)15(2)13(18)14-11/h4-9H,3H2,1-2H3,(H,14,18) |
InChI 键 |
IFSDBXYHBLTLHO-UHFFFAOYSA-N |
规范 SMILES |
CCN(C1=CC=CC=C1)C2=CC(=O)N(C(=O)N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]urea](/img/structure/B14626333.png)
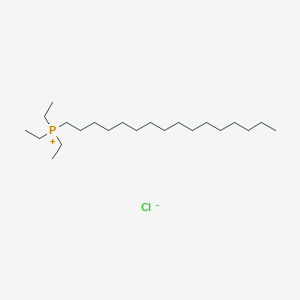
![N-[(4-chlorophenyl)carbamoyl]benzamide](/img/structure/B14626347.png)
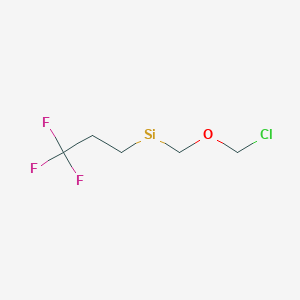
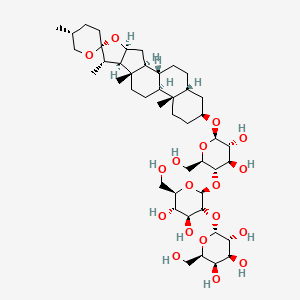
![[1-Hydroxy-2-(2-sulfosulfanylethylamino)ethyl]benzene](/img/structure/B14626358.png)
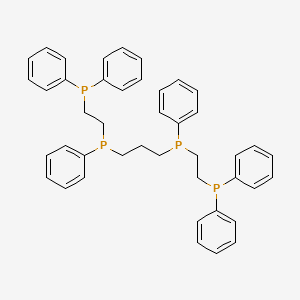
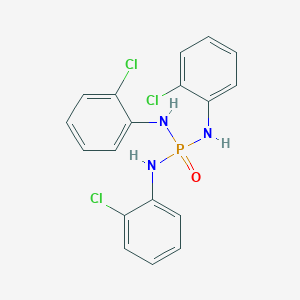
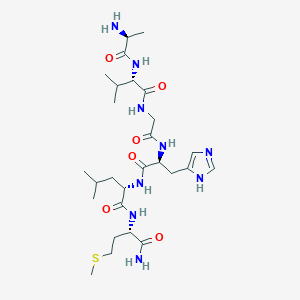
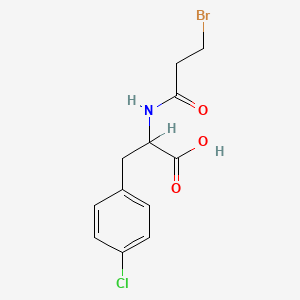
![1,1,3,3-Tetraethenyl-3-[(trichloroacetyl)oxy]distannoxanyl--water (1/1)](/img/structure/B14626390.png)
